molecular formula C7H7BrFNO B1649716 (6-Amino-3-bromo-2-fluorophenyl)methanol CAS No. 1036756-04-3

(6-Amino-3-bromo-2-fluorophenyl)methanol

Cat. No. B1649716
CAS RN: 1036756-04-3
M. Wt: 220.04
InChI Key: FTGNJLGMELWIIK-UHFFFAOYSA-N
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Description

“(6-Amino-3-bromo-2-fluorophenyl)methanol” is a chemical compound with the CAS Number: 1036756-04-3 . It has a molecular weight of 220.04 . The compound is usually in powder form .


Molecular Structure Analysis

The molecular formula of “(6-Amino-3-bromo-2-fluorophenyl)methanol” is C7H7BrFNO . The InChI code and key, as well as the canonical SMILES representation, can provide more details about its molecular structure .


Physical And Chemical Properties Analysis

“(6-Amino-3-bromo-2-fluorophenyl)methanol” has a molecular weight of 220.04 g/mol . It has a topological polar surface area of 46.2 Ų and a complexity of 136 . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The exact mass and monoisotopic mass of the compound are 218.96950 g/mol .

Scientific Research Applications

Synthesis and Organic Chemistry

  • Palladium-Catalyzed C-H Halogenation: The preparation of multi-substituted arenes, such as (6-Amino-2-chloro-3-fluorophenyl)methanol, through palladium-catalyzed iterative C-H halogenation reactions demonstrates advantages like milder conditions, higher yields, and greater selectivity, suggesting a method for synthesizing compounds including "(6-Amino-3-bromo-2-fluorophenyl)methanol" for further research applications (Xiuyun Sun, Yong-Hui Sun, & Yu Rao, 2014).

Materials Science

  • Electroluminescent Polyelectrolytes: Research into conjugated polyelectrolytes based on polyfluorene for electroluminescent applications suggests a potential area where similar fluorinated compounds could be explored for their optical properties and applications in electronic devices (F. Huang, Hongbin Wu, Deli Wang, Wei Yang, & Yong Cao, 2004).

Biological Studies

  • Antitumor Activities: The synthesis and evaluation of compounds with specific functional groups for their antitumor activities, as seen in the study of 3-Amino-4-Morpholino-1H-Indazol-1-yl(3-fluorophenyl)methanone, underscore the potential of fluorophenyl compounds in medicinal chemistry and oncology research (Zhi-hua Tang & W. Fu, 2018).

Antioxidant Properties

  • Natural Antioxidants from Marine Algae: The isolation of bromophenols from marine red algae, demonstrating significant antioxidant activities, highlights the potential of brominated phenolic compounds in developing natural antioxidant agents for food preservation or pharmaceutical applications (Ke-kai Li, Xiao‐Ming Li, J. Gloer, & Bin-Gui Wang, 2011).

Fluorescence and Sensing

  • Solvent-Induced Fluorescence: A study on amino-substituted 2,3-naphthalimides, showing solvent-induced multicolour fluorescence, suggests that compounds like "(6-Amino-3-bromo-2-fluorophenyl)methanol" could be explored for their fluorescent properties in sensor technologies or as probes in biological systems (Mayu Fujii, Misa Namba, M. Yamaji, & H. Okamoto, 2016).

Safety and Hazards

The safety data sheet for “(6-Amino-3-bromo-2-fluorophenyl)methanol” suggests avoiding dust formation and breathing in mist, gas, or vapors . Contact with skin and eyes should be avoided . In case of inhalation, move the victim into fresh air and give oxygen if breathing is difficult . If the compound is ingested, rinse the mouth with water but do not induce vomiting .

properties

IUPAC Name

(6-amino-3-bromo-2-fluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFNO/c8-5-1-2-6(10)4(3-11)7(5)9/h1-2,11H,3,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTGNJLGMELWIIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)CO)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001279597
Record name 6-Amino-3-bromo-2-fluorobenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001279597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Amino-3-bromo-2-fluorophenyl)methanol

CAS RN

1036756-04-3
Record name 6-Amino-3-bromo-2-fluorobenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1036756-04-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Amino-3-bromo-2-fluorobenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001279597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 6-amino-3-bromo-2-fluorobenzoic acid (9.0 g, 38.46 mmol) in THF (150 mL) was added BH3-THF (1 M, 193 mL) at 0° C., and the mixture was stirred at room temperature overnight. The reaction was slowly quenched with methanol (50 mL), and the solvents were removed under reduced pressure. The residue was diluted with 200 mL of ethyl acetate, washed with water (200 mL) and brine (200 mL), dried over sodium sulfate, filtered and concentrated to afford the title product (8.3 g, 98%), which was directly used in the next step without further purification. MS (ES+) C7H7BrFNO requires: 219, found: 220, 222 [M+H]+.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
193 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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